3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . It has a molecular weight of 273.64 .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H7ClF3NO . The InChI code for this compound is 1S/C12H7ClF3NO/c13-10-6-8 (12 (14,15)16)7-17-11 (10)18-9-4-2-1-3-5-9/h1-7H .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical and Chemical Properties Analysis
This compound is a liquid or low melting solid .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis in Pesticide Production : 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, is notably used in the synthesis of pesticides. This paper reviews various synthesis processes and evaluates each method's effectiveness (Lu Xin-xin, 2006).
Bioactivity in Fungicides : Novel derivatives containing 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy phenyl exhibited significant fungicidal activities, particularly against wheat powdery mildew and cucumber diseases (Chunrui Yu et al., 2006).
Crystallography and Material Studies
Crystal Structure Analysis : A study on fluazinam, a compound containing 3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine, discusses its crystal structure, highlighting significant hydrogen bonding and three-dimensional network formation (Youngeun Jeon et al., 2013).
Halogen Shuffling in Pyridines : Research on halogen/metal exchange and electrophilic trapping demonstrates the chemical versatility of chloro-(trifluoromethyl)pyridine derivatives in synthetic chemistry (F. Mongin et al., 1998).
Pharmaceutical and Biochemical Applications
Antimicrobial Activities and DNA Interaction : Investigations reveal antimicrobial activities and DNA interaction properties of chloro-(trifluoromethyl)pyridine, demonstrating potential in pharmaceutical applications (M. Evecen et al., 2017).
Potential in Antithyroid Drug Development : The behavior of trifluoromethyl-pyridine-2-thione towards iodine, a potential antithyroid drug, has been studied, revealing interesting structural and spectroscopic properties (M. S. Chernov'yants et al., 2011).
Agricultural Applications
- Use in Herbicide Synthesis : The synthesis principles of chloro-trifluoromethyl pyridine and its applications as intermediates in herbicides are summarized, highlighting its significance in agrochemicals (Liu Guang-shen, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
It is known that it participates in various chemical reactions
Cellular Effects
Preliminary studies suggest that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to participate in free radical reactions
Temporal Effects in Laboratory Settings
It is known that it can be stored in dry conditions at room temperature
Properties
IUPAC Name |
3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOIHROGVVRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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